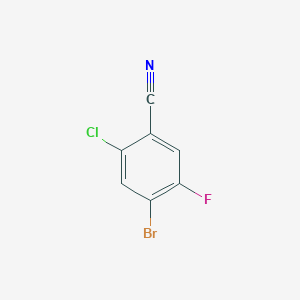

4-Bromo-2-chloro-5-fluorobenzonitrile

Description

4-Bromo-2-chloro-5-fluorobenzonitrile (CAS 1126779-33-6) is a halogen-substituted benzonitrile derivative with the molecular formula C₇H₂BrClFN and a molecular weight of 234.45 g/mol . Its structure features bromine, chlorine, and fluorine substituents at the 4-, 2-, and 5-positions of the aromatic ring, respectively, along with a nitrile (-CN) group. This compound is stored under controlled conditions (2–8°C, sealed, and dry) due to its sensitivity to environmental factors . It serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging its halogen substituents for reactivity in cross-coupling reactions or functional group transformations.

Properties

IUPAC Name |

4-bromo-2-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVZOLCBNJYMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693216 | |

| Record name | 4-Bromo-2-chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126779-33-6 | |

| Record name | 4-Bromo-2-chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Bromo-2-chloro-5-fluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 3-fluorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) followed by chlorination . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the halogenation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

4-Bromo-2-chloro-5-fluorobenzonitrile undergoes various types of chemical reactions, including nucleophilic aromatic substitution, palladium-catalyzed coupling reactions, and cyclization reactions. Common reagents used in these reactions include palladium catalysts, boronic acids, and ketone oxime anions . Major products formed from these reactions include biaryl compounds and aryloxime adducts .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-chloro-5-fluorobenzonitrile serves as a crucial building block in the synthesis of complex organic molecules. Its halogen substituents facilitate various chemical reactions, making it suitable for:

- Palladium-Catalyzed Coupling Reactions : The compound can effectively participate in these reactions, which are essential for constructing complex organic structures used in pharmaceuticals and agrochemicals.

- Synthesis of Biologically Active Compounds : While this compound itself may not exhibit significant biological activity, it is utilized as a precursor for developing compounds with therapeutic properties. Its derivatives have been explored in drug discovery, particularly for creating new antibacterial agents.

Material Science

The compound has notable applications in material science, especially in the development of liquid crystal displays (LCDs):

- Liquid Crystal Materials : this compound is used in synthesizing LCD materials that exhibit thermotropic phase transitions. These materials are critical for achieving desired liquid crystalline states, which enhance electro-optical properties such as dielectric anisotropy and response time.

Pharmaceutical Applications

The compound's derivatives have been investigated for their potential use in pharmaceuticals:

- Antibacterial Agents : Intermediates derived from this compound are significant in the synthesis of fluoroquinolones, a class of antibacterial agents. The unique reactivity patterns due to the halogen substituents influence the efficacy of these drugs .

- Drug Discovery : The ability to modify the compound's structure through various chemical transformations allows researchers to explore new compounds with therapeutic properties, particularly in treating infections and inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the compound's utility across different applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-fluorobenzonitrile involves its reactivity towards nucleophiles and its ability to undergo palladium-catalyzed coupling reactions. The bromine and fluorine substituents display different reactivities, enabling selective substitution reactions. Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to palladium-catalyzed coupling reactions . These reactions facilitate the formation of complex organic molecules with potential biological activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-bromo-2-chloro-5-fluorobenzonitrile with key analogs based on substituent patterns and molecular properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| This compound | 1126779-33-6 | C₇H₂BrClFN | 234.45 | Br (4), Cl (2), F (5), CN (1) |

| 4-Bromo-2-fluoro-5-methylbenzonitrile | 916792-07-9 | C₈H₅BrFN | ~230.01* | Br (4), F (2), CH₃ (5), CN (1) |

| 4-Amino-2-chloro-5-fluorobenzonitrile | 1228376-68-8 | C₇H₄ClFN₂ | 170.57 | NH₂ (4), Cl (2), F (5), CN (1) |

| 5-Bromo-2-hydroxybenzonitrile | 40530-18-5 | C₇H₄BrNO | 198.02 | Br (5), OH (2), CN (1) |

| 2-(2-Bromo-4-fluorophenoxy)-4-chlorobenzonitrile | 1494920-63-6 | C₁₃H₆BrClFNO | 326.55 | Br (2), F (4), Cl (4), CN (1), O-link |

*Estimated based on molecular formula.

Key Observations :

- Substituent Effects: The bromine and chlorine groups in the parent compound enhance electrophilic substitution reactivity compared to analogs with methyl (e.g., 916792-07-9) or amino groups (e.g., 1228376-68-8) . Amino-substituted analogs (e.g., 1228376-68-8) exhibit reduced steric hindrance but lower thermal stability due to the electron-donating NH₂ group .

- Molecular Weight Trends: Bulky substituents (e.g., phenoxy in 1494920-63-6) increase molecular weight significantly, impacting solubility and crystallization behavior .

Physical Properties and Stability

- Thermal Stability: Halogenated benzonitriles generally exhibit high thermal stability. However, compounds with amino groups (e.g., 1228376-68-8) may degrade faster under oxidative conditions .

- Solubility: Polar substituents like -OH (in 40530-18-5) enhance water solubility, whereas nonpolar groups (e.g., -CH₃ in 916792-07-9) favor organic solvents .

Biological Activity

4-Bromo-2-chloro-5-fluorobenzonitrile (BCFB) is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery. This article reviews the synthesis, biological activity, and mechanisms of action associated with BCFB, supported by relevant research findings and case studies.

BCFB is characterized by the presence of three halogen substituents on a benzene ring, which significantly influences its chemical reactivity and biological properties. The molecular formula for BCFB is C₇H₂BrClF, and its structure facilitates interactions that are crucial for various biological activities.

Synthesis Methods:

- BCFB can be synthesized through multiple methods, including nucleophilic substitution reactions involving appropriate precursors and halogenation techniques. The presence of bromine, chlorine, and fluorine allows for diverse reactivity patterns that are beneficial in organic synthesis.

Biological Activity

The biological activity of BCFB primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Here are some key findings regarding its biological effects:

1. Anticancer Activity

Research indicates that BCFB derivatives exhibit significant anticancer properties. A study evaluated the antiproliferative effects of BCFB on several cancer cell lines, demonstrating that it can inhibit cell growth effectively. The compound's mechanism appears to involve interference with cell cycle progression and apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.05 | Induction of apoptosis |

| HL-60 (Leukemia) | 0.06 | Cell cycle arrest |

| MCF-7 (Breast Cancer) | 0.08 | Inhibition of proliferation |

2. Enzyme Inhibition

BCFB has been identified as a selective inhibitor of MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase), which plays a vital role in the MAPK signaling pathway associated with cancer proliferation. The inhibition of MEK by BCFB leads to a decrease in MAP kinase activation, potentially reversing transformed phenotypes in cancer cells .

3. Antimicrobial Properties

In addition to its anticancer effects, BCFB has shown promising antimicrobial activity against various pathogens. Its halogenated structure contributes to increased membrane permeability and disruption of microbial cell integrity.

Study on Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry explored the efficacy of BCFB derivatives against human cancer cell lines. The results indicated that compounds derived from BCFB exhibited up to a tenfold increase in potency compared to standard chemotherapeutics like Combretastatin-A4 (CA-4). The study utilized flow cytometry to analyze cell cycle alterations induced by BCFB exposure .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between BCFB and its biological targets. These studies revealed that the compound interacts favorably with specific amino acid residues at the active sites of target proteins, enhancing its inhibitory effects .

Q & A

What are the optimal methods for synthesizing 4-bromo-2-chloro-5-fluorobenzonitrile, and how do reaction conditions influence halogen substitution patterns?

Level: Advanced

Answer:

Synthesis typically involves sequential halogenation and cyanation steps. For example, fluorination can be achieved via Balz-Schiemann reactions using diazonium salts, while bromination/chlorination may employ electrophilic aromatic substitution (EAS) with directing groups like nitriles. Reaction temperature and catalyst choice (e.g., FeCl₃ for EAS) critically affect regioselectivity. For instance, elevated temperatures may favor para-substitution over meta due to thermodynamic control. Cross-check intermediates using HPLC and NMR to confirm halogen positioning .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. IR) for this compound?

Level: Advanced

Answer:

Contradictions between NMR and IR spectra often arise from impurities or solvent effects. For example, residual solvents (e.g., DMSO) in NMR may mask signals, while IR absorption bands near 2230 cm⁻¹ (C≡N stretch) should remain consistent. Validate purity via GC-MS (>97% purity thresholds) . If conflicts persist, compare with computational simulations (DFT for NMR shifts) or reference databases like NIST Chemistry WebBook .

What strategies are recommended for crystallographic analysis of this compound, particularly when twinning or low-resolution data occur?

Level: Advanced

Answer:

For X-ray crystallography, use SHELXL for refinement, which handles twinning via HKLF 5 format input. If resolution is poor (<1.0 Å), optimize crystal growth via slow evaporation in aprotic solvents (e.g., DCM/hexane). For twinned crystals, employ the TWIN and BASF commands in SHELX to refine twin laws . Validate the final structure against simulated powder XRD patterns to confirm phase purity .

What are the key challenges in achieving high-yield cyanation for this compound, and how can they be mitigated?

Level: Basic

Answer:

Cyanation via Rosenmund-von Braun or palladium-catalyzed coupling often suffers from side reactions (e.g., dehalogenation). Use CuCN in DMF at 150°C for direct bromine substitution, monitoring progress with TLC. For improved yields, employ microwave-assisted synthesis to reduce reaction time and byproduct formation. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is critical .

How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Level: Advanced

Answer:

The electron-withdrawing nitrile group deactivates the ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the para-bromo position. Steric hindrance from chlorine and fluorine substituents slows transmetallation; thus, use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance reactivity. Monitor regioselectivity via LC-MS and compare with DFT-predicted transition states .

What analytical techniques are most reliable for quantifying trace impurities in this compound?

Level: Basic

Answer:

Combine HPLC-UV (C18 column, acetonitrile/water mobile phase) for major impurities and GC-MS for volatile byproducts. For halogenated contaminants (e.g., dihalogenated analogs), use ICP-MS to detect residual metals (e.g., Pd from catalysis). Calibrate against certified reference materials (CRMs) with >98% purity .

How can researchers design stability studies to assess degradation pathways under storage conditions?

Level: Advanced

Answer:

Conduct accelerated stability testing at 40°C/75% RH for 6 months. Monitor hydrolysis (via loss of CN stretch in IR) and photodegradation (UV light exposure). Use QbD principles to identify critical parameters (e.g., moisture sensitivity). For quantification, employ forced degradation with acidic/alkaline conditions and analyze products via HRMS .

What computational methods are effective in predicting the reactivity and spectroscopic properties of this compound?

Level: Advanced

Answer:

DFT (B3LYP/6-311+G(d,p)) predicts NMR chemical shifts (δ) and IR vibrational modes with <5% error. For reaction pathway analysis, use transition state modeling (NEB method) in Gaussian or ORCA. Validate against experimental data, particularly for halogen-bonding interactions in crystal packing .

How does the choice of solvent impact recrystallization efficiency and crystal morphology?

Level: Basic

Answer:

Polar aprotic solvents (e.g., DMF) yield needle-like crystals but may trap solvent. For high-purity crystals, use mixed solvents (e.g., ethanol/water) with slow cooling. Monitor supersaturation via in-situ Raman spectroscopy. Crystallize at −20°C to enhance yield .

What safety protocols are essential when handling this compound, given its halogenated nitrile structure?

Level: Basic

Answer:

Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid contact with acids to prevent HCN release. Store at 2–8°C in amber vials to minimize photodegradation. For spills, neutralize with 10% NaHCO₃ and dispose via halogenated waste streams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.